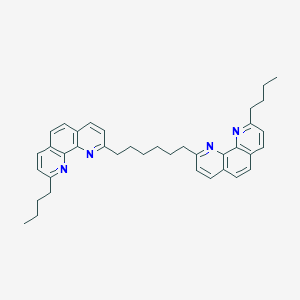
2-(Tribromomethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tribromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The addition of a tribromomethyl group to the quinazoline structure introduces unique chemical properties that make this compound an interesting compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Tribromomethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The tribromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group or other lower brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in polar solvents.
Major Products Formed:
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of lower brominated quinazoline derivatives or methylquinazoline.
Substitution: Formation of quinazoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Tribromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The tribromomethyl group can enhance the compound’s ability to bind to enzymes and receptors, leading to:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, such as kinases and proteases.
Disruption of Cell Membranes: The tribromomethyl group can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Induction of Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
類似化合物との比較
2-Methylquinazoline: Lacks the tribromomethyl group and has different chemical reactivity and biological activity.
2-Chloromethylquinazoline: Contains a chloromethyl group instead of a tribromomethyl group, leading to different chemical properties and applications.
2-(Dibromomethyl)quinazoline: Contains two bromine atoms instead of three, resulting in different reactivity and biological effects.
Uniqueness: 2-(Tribromomethyl)quinazoline is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
130896-93-4 |
|---|---|
分子式 |
C9H5Br3N2 |
分子量 |
380.86 g/mol |
IUPAC名 |
2-(tribromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H |
InChIキー |
CANNOHLMPQHJSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)



